Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
Description
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride (CAS: 959046-72-1) is a thiophene-based organic compound featuring a carboxylate ester group, two methyl substituents at positions 2 and 5, and an amino group at position 4, protonated as a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂S, with a molecular weight of 233.72 g/mol (calculated). The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its reactive amino and ester functionalities. Structural features such as hydrogen-bonding capability (via the amino group) and steric effects (from methyl groups) influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
methyl 4-amino-2,5-dimethylthiophene-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-4-6(8(10)11-3)7(9)5(2)12-4;/h9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARJNVYHIWKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride serves as an intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications that enhance its reactivity and utility in synthetic pathways.
Biology
This compound has shown potential as a biological agent. Research indicates that derivatives may exhibit antimicrobial and anticancer activities. Studies have focused on its role as a nucleoside analog, where it can inhibit viral polymerases, suggesting therapeutic applications against viral infections.
Medicine
In medicinal chemistry, it is used as a precursor for developing drugs targeting inflammatory diseases and infections. Its derivatives have been investigated for their ability to modulate biological targets such as enzymes and receptors, leading to potential therapeutic benefits.
Industrial Applications
In the chemical industry, this compound is utilized in producing dyes, pigments, and specialty chemicals. Its properties make it suitable for various applications where specific chemical reactivity is required.
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of methyl 4-amino-2,5-dimethylthiophene-3-carboxylate derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
-
Anticancer Properties:
- Research focused on the compound's derivatives demonstrated promising results in inhibiting cell proliferation in squamous cell carcinoma models. Further investigations are needed to elucidate the underlying mechanisms.
-
Viral Inhibition:
- A recent study highlighted its role as a nucleoside analog that competes with natural substrates during DNA replication in viral systems. This competitive inhibition was shown to reduce viral load in treated cell cultures.
Mechanism of Action
The mechanism by which Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in substituent positions, functional groups, and salt forms. Key examples include:
Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS: 39978-14-8)
- Molecular Formula: C₆H₇ClNO₂S
- Molecular Weight : 193.65 g/mol
- Key Differences : Lacks methyl groups at positions 2 and 3.
- However, the absence of methyl groups may reduce thermal stability .
Methyl 4-amino-5-methylthiophene-3-carboxylate Hydrochloride (Similarity: 0.90)
- Molecular Formula: C₇H₁₀ClNO₂S
- Key Differences : Contains a single methyl group at position 4.
- Impact: Intermediate steric effects between the 2,5-dimethyl and non-methylated analogs. This may balance reactivity and solubility for specific synthetic applications .
Ethyl 4-(2,4-Difluorophenyl)-2,4-dioxobutanoate (CAS: 1036027-87-8)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate HCl | 233.72 | Not reported | Low | ~1.8 |
| Methyl 4-aminothiophene-3-carboxylate HCl | 193.65 | 183.5–184.6 (dec.) | Moderate | ~0.5 |
| Methyl 4-amino-5-methylthiophene-3-carboxylate HCl | 207.68 | Not reported | Moderate | ~1.2 |
Notes:
Research Implications
- Drug Development : The 2,5-dimethyl derivative’s steric profile makes it a candidate for designing kinase inhibitors where bulky substituents modulate target binding .
- Materials Science: Thiophene derivatives are employed in conductive polymers; methyl and amino groups tune electronic properties for optoelectronic applications .
Biological Activity
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₈N₂O₂S·HCl
- CAS Number : 39978-14-8
- Molecular Structure : The compound features a thiophene ring with amino and carboxylate functional groups, which contribute to its biological activity.
This compound exhibits various biological activities, primarily through its interactions with biological systems. The following mechanisms have been identified:
- Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : There is evidence to suggest that this compound may exhibit cytotoxic effects against cancer cell lines. It appears to interfere with cellular pathways involved in proliferation and apoptosis.
- Inhibition of Viral Polymerases : Research indicates that it may act as a nucleoside analog, competing with natural substrates during DNA replication, which could be beneficial in antiviral therapies.
Comparative Analysis
The unique structural features of this compound distinguish it from similar compounds. A comparison with related compounds is summarized in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains methyl groups at positions 2 and 5 | Antimicrobial, anticancer |
| Methyl 4-aminothiophene-3-carboxylate hydrochloride | Lacks methyl substitutions | Limited biological activity |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Similar structure but different substitutions | Antimicrobial and anti-inflammatory properties |
Case Studies
-
Anticancer Activity Study :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through caspase activation pathways.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Thiophene-3-carboxylic acid and methylating agents.
- Reaction Conditions : The reaction is generally carried out under acidic conditions to facilitate the formation of the target compound.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride typically involves:
- Construction of the thiophene ring with methyl substituents at positions 2 and 5.
- Introduction of the carboxylate ester group at position 3.
- Amination at position 4.
- Conversion of the free amine to its hydrochloride salt.
This sequence ensures regioselective functionalization of the thiophene ring to achieve the desired substitution pattern.
Key Preparation Steps and Reaction Conditions
Starting Materials and Initial Functionalization
- Starting compound: 2-methoxycarbonyl-4,5-dimethylthiophene or related thiophene derivatives bearing methyl groups at the 2 and 5 positions.
- Ester group introduction: Typically, the methyl ester at position 3 is introduced via esterification of the corresponding carboxylic acid or direct incorporation through ring synthesis.
Amination Procedure
- The amino group at position 4 is introduced via reaction of a keto or halogenated thiophene intermediate with nitrogen nucleophiles.
- A representative method involves the use of hydroxylamine hydrochloride in the presence of catalysts such as iron(III) chloride and cyanuric chloride in N,N-dimethylformamide (DMF) at elevated temperatures (70–90 °C) for several hours (around 4 hours).
- This step converts the keto group to an oxime intermediate, which upon subsequent treatment with ammonium hydroxide yields the amino-substituted thiophene.
Isolation and Purification
- After reaction completion, the solvent is evaporated under reduced pressure.
- The residue is treated with aqueous ammonia solution (e.g., 25% ammonium hydroxide) and stirred to facilitate conversion to the amino derivative.
- The product is isolated by filtration, washed with water, and dried to afford the amino thiophene ester.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding this compound as a crystalline solid.
Representative Example (Adapted from Related Thiophene Synthesis)
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1 | Dissolve 2-methoxycarbonyl-4,5-dimethylthiophene (0.5 mol) in DMF (435 mL) | Starting solution for amination |
| 2 | Add 2.43 g anhydrous FeCl3 and 2.77 g cyanuric chloride, then 48.6 g hydroxylamine hydrochloride | Reaction mixture for oxime formation |
| 3 | Heat at 70–90 °C for 4 hours | Formation of oxime intermediate |
| 4 | Evaporate solvent under reduced pressure (-0.9 MPa) | Concentrated residue |
| 5 | Add 600 mL 25% NH4OH and stir for 30 minutes | Conversion to amino thiophene ester |
| 6 | Filter, wash with water, and dry | Isolated methyl 4-amino-2,5-dimethylthiophene-3-carboxylate (free base) |
| 7 | Treat with HCl in solvent to form hydrochloride salt | This compound |
Yield: Typically high, with related compounds showing yields around 96.5% for analogous thiophene derivatives.
Alternative Synthetic Routes
- Radical bromination of methyl 4-methylthiophene-2-carboxylic acid followed by substitution with ammonia or amines can be employed to introduce the amino group at position 4, although specific data for the 2,5-dimethyl derivative are limited.
- Palladium-catalyzed cyanation followed by reduction and protection/deprotection steps can be used for more complex thiophene amino acid derivatives, but this is more applicable for related heteroaromatic compounds rather than direct preparation of the methyl ester hydrochloride salt.
Analytical and Research Findings
- The amino thiophene ester hydrochloride typically crystallizes as a stable solid with well-defined melting points.
- Purity and identity are confirmed by standard spectroscopic methods (NMR, IR, MS).
- The hydrochloride salt form improves solubility and stability, which is advantageous for further chemical transformations or biological evaluations.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-methoxycarbonyl-4,5-dimethylthiophene |
| Amination reagent | Hydroxylamine hydrochloride |
| Catalyst | Iron(III) chloride, cyanuric chloride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction temperature | 70–90 °C |
| Reaction time | 4 hours |
| Post-reaction treatment | 25% ammonium hydroxide, 30 minutes |
| Isolation method | Filtration, washing, drying |
| Conversion to hydrochloride salt | Treatment with HCl in suitable solvent |
| Typical yield | ~95–97% |
Q & A
Q. What synthetic routes are recommended for preparing Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride?
Methodological Answer: A common approach involves carboxylation of the thiophene core using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by esterification with methanol. For amino group protection, HCl is often introduced during the final step to stabilize the amine as a hydrochloride salt. Key steps include:
- Carboxylation : React 4-amino-2,5-dimethylthiophene with chloroformate derivatives under anhydrous conditions.
- Esterification : Use methanol in the presence of catalytic acid (e.g., H₂SO₄).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3–2.6 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z 245.08 [M+H]⁺).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water (85:15) to assess purity ≥98% .
Q. What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from light using amber glass vials to avoid photolytic cleavage of the thiophene ring .
- Solubility : Prepare stock solutions in dry DMSO (≤1 mM) to minimize hydrolysis; avoid aqueous buffers unless stabilized with HCl .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:
Q. What strategies are effective for impurity profiling in this compound?
Methodological Answer: Identify and quantify impurities using:
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or hydrolysis byproducts) with MRM transitions .
- Spiking Experiments : Add reference standards (e.g., Methyl 4-methylthiophene-3-carboxylate) to confirm retention times .
Q. How can computational modeling predict reactivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Optimize the thiophene ring’s electron density map to predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C5) .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction conditions (e.g., DMF vs. THF for amide coupling) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
